molecular formula C22H28O9S B1676318 Mesyl Salvinorin B CAS No. 862073-79-8

Mesyl Salvinorin B

Cat. No. B1676318
CAS RN: 862073-79-8
M. Wt: 468.5 g/mol
InChI Key: JPQCLBRBPPZECE-VOVNARLJSA-N
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Description

Mesyl Salvinorin B is a potent and selective kappa opioid receptor (KOP-r) agonist . It is known to prevent the Alcohol Deprivation Effect (ADE) in mice and reduces alcohol intake and preference in Chronic Escalation Drinking (CED) mice .


Synthesis Analysis

This compound was synthesized from Salvinorin A as described in previous research .


Molecular Structure Analysis

The molecular formula of this compound is C22H28O9S . It has a mesylate substitution at the C-2 position on its scaffold .


Chemical Reactions Analysis

This compound has been shown to act as a G-biased full agonist of the KOP-r and induce both β-arrestin 2 recruitment and G-protein .


Physical And Chemical Properties Analysis

The exact mass of this compound is 468.15 and its molecular weight is 468.510 . The elemental analysis shows that it contains Carbon (56.40%), Hydrogen (6.02%), Oxygen (30.73%), and Sulfur (6.84%) .

Scientific Research Applications

Kappa Opioid Receptor Agonist and Anti-Cocaine Effects

Mesyl Salvinorin B (Mesyl Sal B), a kappa opioid receptor (KOPr) agonist and an analogue of Salvinorin A, has been studied for its potential in treating cocaine addiction. It attenuates cocaine-induced hyperactivity and sensitization in rats, with fewer side effects compared to Salvinorin A. Mesyl Sal B does not significantly affect sucrose self-administration, indicating its selective action on cocaine addiction behaviors without general reward suppression (Kivell et al., 2018).

Alcoholism Treatment

Research indicates that Mesyl Sal B, in combination with naltrexone (a mu-opioid receptor antagonist), significantly reduces alcohol intake in mice. This combination was effective in reducing alcohol consumption at lower doses than when each drug was used individually. This suggests a potential therapeutic application of Mesyl Sal B for alcoholism treatment (Zhou et al., 2017).

Anti-Addiction Effects and Reduced Side Effects

Mesyl Sal B is also being explored for its anti-addiction effects, specifically in reducing cocaine-seeking behavior in rats. Importantly, studies have shown that it exhibits fewer aversive and anxiogenic effects compared to traditional KOPr agonists, making it a more appealing candidate for pharmacotherapy development in treating addiction (Culverhouse, 2016).

Treatment of Alcohol Relapse

Further studies on Mesyl Sal B have shown its potential in preventing alcohol relapse. In a mouse model, it effectively mitigated the alcohol deprivation effect, a phenomenon representing alcohol relapse, especially when used in combination with naltrexone. This indicates its potential utility in relapse prevention in alcoholism (Zhou et al., 2018).

Learning and Memory Effects

Investigations into the effects of Mesyl Sal B on learning and memory revealed no significant impairments in recognition memory in rats. This is notable as some KOPr agonists can negatively affect memory, suggesting that Mesyl Sal B might offer therapeutic benefits without compromising cognitive functions (Welsh, 2017).

Pain Treatment Applications

Mesyl Sal B has been evaluated for its analgesic properties. Although it exhibits weaker analgesic effects compared to Sal A, it is not associated with sedative effects, making it a potential target for pain treatment research. Its longer duration of action compared to Sal A suggests a better pharmacokinetic profile, which is advantageous for clinical applications (Kumar, 2014)

Mechanism of Action

Target of Action

Mesyl Salvinorin B is a potent and selective agonist of the kappa opioid receptor (KOP-r) . The KOP-r is a type of opioid receptor that plays a crucial role in pain perception, stress response, and mood regulation .

Mode of Action

As a KOP-r agonist, this compound binds to and activates the KOP-r, triggering a series of intracellular events . This interaction results in the modulation of neuronal activity and neurotransmitter release, which can lead to various physiological effects .

Biochemical Pathways

The activation of KOP-r by this compound affects several biochemical pathways. These include pathways involved in pain perception, stress response, and mood regulation . The exact downstream effects of these pathway modulations are complex and can vary depending on the specific physiological context .

Pharmacokinetics

It is known that the compound has a longer duration of action in vivo compared to other kop-r agonists

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. For example, it can prevent the Alcohol Deprivation Effect (ADE) in mice and dose-dependently reduce alcohol intake and preference in Chronic Escalation Drinking (CED) mice . It also attenuates cocaine-induced hyperactivity and behavioral sensitization to cocaine without producing aversion, sedation, anxiety, or learning and memory impairment in rats . Increased immobility was observed in the forced swim test, indicating pro-depressive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances, the physiological state of the individual, and the specific environmental context can all impact the effects of this compound

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCLBRBPPZECE-VOVNARLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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